molecular formula C15H12ClN3O3S B2553700 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251689-70-9

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2553700
CAS No.: 1251689-70-9
M. Wt: 349.79
InChI Key: HZAUUTSDMLOGIU-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, a hydroxyethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 5-chloro-2-cyanophenylamine: This can be achieved through the nitration of 5-chloro-2-nitrobenzene followed by reduction to obtain the corresponding amine.

    Formation of the oxalamide linkage: The 5-chloro-2-cyanophenylamine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

    Introduction of the hydroxyethyl group: The oxalamide intermediate is further reacted with 2-bromoethanol in the presence of a base to introduce the hydroxyethyl group.

    Incorporation of the thiophene ring: Finally, the thiophene ring is introduced through a coupling reaction with thiophene-3-boronic acid under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the cyano group to a primary amine.

    Substitution: Replacement of the chloro group with various functional groups depending on the nucleophile used.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(furan-3-yl)ethyl)oxalamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-11-2-1-9(6-17)12(5-11)19-15(22)14(21)18-7-13(20)10-3-4-23-8-10/h1-5,8,13,20H,7H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAUUTSDMLOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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